![molecular formula C8H8Cl2N4O B1496729 Biclodil CAS No. 85125-49-1](/img/structure/B1496729.png)
Biclodil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Biclodil involves synthetic routes that typically include the formation of guanylurea moieties. One common method is the successive ionic layer adsorption and reaction (SILAR) method, which allows for the layer-by-layer growth of heterojunctions on self-supporting electrospun polyacrylonitrile nanofiber mats at room temperature . This method is advantageous due to its flexibility and ability to maintain the structural integrity of the compound.
Analyse Chemischer Reaktionen
Biclodil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Biclodil has a wide range of scientific research applications. In chemistry, it is used to study the electronic structure and stability of guanylurea derivatives . In biology and medicine, this compound is investigated for its vasodilator effects and potential therapeutic uses in treating congestive heart failure and coccidiosis . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with similar pharmacophoric features .
Wirkmechanismus
The mechanism of action of Biclodil involves its interaction with molecular targets such as alpha-2 adrenergic receptors. By binding to these receptors, this compound exerts its vasodilator effects, leading to the relaxation of blood vessels and improved blood flow . This action is crucial in the treatment of conditions like congestive heart failure, where enhanced blood circulation is necessary.
Vergleich Mit ähnlichen Verbindungen
Biclodil is unique among guanylurea derivatives due to its specific vasodilator effects. Similar compounds include Lidamidine, which is used for its antisecretory and antidiarrheal actions, and Fenobam, an anxiolytic drug recently identified as a potential treatment for fragile X syndrome . These compounds share the guanylurea moiety but differ in their pharmacological effects and therapeutic applications.
References
Eigenschaften
CAS-Nummer |
85125-49-1 |
---|---|
Molekularformel |
C8H8Cl2N4O |
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
[N'-(2,6-dichlorophenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C8H8Cl2N4O/c9-4-2-1-3-5(10)6(4)13-7(11)14-8(12)15/h1-3H,(H5,11,12,13,14,15) |
InChI-Schlüssel |
VJAKOOPUXKMONS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.